molecular formula C11H9ClN2O2 B1598567 3-(6-Chloro-3-oxo-1,4-benzoxazin-4-yl)propanenitrile CAS No. 351003-20-8

3-(6-Chloro-3-oxo-1,4-benzoxazin-4-yl)propanenitrile

Cat. No. B1598567
CAS RN: 351003-20-8
M. Wt: 236.65 g/mol
InChI Key: WLSJNBIUCRGWQJ-UHFFFAOYSA-N
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Description

3-(6-Chloro-3-oxo-1,4-benzoxazin-4-yl)propanenitrile (COP) is a synthetic compound with a wide range of potential applications in scientific research. COP has unique biochemical and physiological effects that make it an attractive choice for laboratory experiments and drug development.

Scientific Research Applications

Pharmacology

In pharmacology, this compound is part of the benzoxazine family, which is known for its diverse medicinal properties. Benzoxazines, including derivatives like 3-(6-Chloro-3-oxo-1,4-benzoxazin-4-yl)propanenitrile , exhibit a range of pharmacological activities such as anti-inflammatory, analgesic, antifungal, neuroprotective, and antibacterial effects . These properties make them valuable for developing new therapeutic agents that can address various health conditions.

Medicine

In the medical field, benzoxazines have been identified as potential inhibitors of human topoisomerase I, an enzyme crucial for DNA replication and cell division . This makes them promising candidates for anticancer drugs, as they can interfere with the proliferation of cancer cells. The ability to act as topoisomerase poisons broadens the scope of 3-(6-Chloro-3-oxo-1,4-benzoxazin-4-yl)propanenitrile in oncology research.

Biology

Benzoxazines are significant in biological research due to their role in studying enzyme inhibition and gene expression. The derivatives of benzoxazines, including 3-(6-Chloro-3-oxo-1,4-benzoxazin-4-yl)propanenitrile , can be used to understand the mechanisms of enzyme action and to develop inhibitors that can regulate biological pathways .

Chemistry

In chemistry, 3-(6-Chloro-3-oxo-1,4-benzoxazin-4-yl)propanenitrile serves as a heterocyclic building block. It can be used to synthesize various complex molecules due to its reactive functional groups. Its structure allows for modifications that can lead to the creation of new compounds with desired chemical properties .

Environmental Science

The environmental applications of benzoxazines are linked to their chemical stability and biological activity. They can be studied for their degradation products and environmental fate, contributing to the understanding of how such compounds behave in different ecosystems and their potential impact on environmental health .

Agriculture

In agriculture, benzoxazine derivatives are explored for their potential use as pesticides. Their biological activities could be harnessed to develop new pesticides that are more effective and less harmful to the environment. The study of compounds like 3-(6-Chloro-3-oxo-1,4-benzoxazin-4-yl)propanenitrile could lead to advancements in sustainable agriculture practices .

properties

IUPAC Name

3-(6-chloro-3-oxo-1,4-benzoxazin-4-yl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2/c12-8-2-3-10-9(6-8)14(5-1-4-13)11(15)7-16-10/h2-3,6H,1,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLSJNBIUCRGWQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C2=C(O1)C=CC(=C2)Cl)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70391497
Record name 3-(6-chloro-3-oxo-1,4-benzoxazin-4-yl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70391497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(6-Chloro-3-oxo-1,4-benzoxazin-4-yl)propanenitrile

CAS RN

351003-20-8
Record name 3-(6-chloro-3-oxo-1,4-benzoxazin-4-yl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70391497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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